

# spectroscopic data for 2,2-Dimethylcyclopropanecarboxylic acid (NMR, IR, Mass Spec)

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Compound of Interest	
	2,2-
Compound Name:	Dimethylcyclopropanecarboxylic
	acid
Cat. No.:	B3025571
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## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **2,2-Dimethylcyclopropanecarboxylic acid**. The strained three-membered ring and the presence of gem-dimethyl groups create a distinct and informative spectral landscape.

## Expertise in Causality: The Cyclopropane Ring Effect

The cyclopropane ring possesses a unique electronic structure that generates a significant ring current effect when placed in a magnetic field. This effect strongly shields the protons attached to the ring, causing their signals to appear at an unusually high field (upfield) in the <sup>1</sup>H NMR spectrum, a region typically devoid of signals from other aliphatic protons.<sup>[1][2][3]</sup> This phenomenon is a cornerstone for identifying cyclopropyl moieties.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. For **2,2-Dimethylcyclopropanecarboxylic acid**, we anticipate four distinct proton signals. The gem-dimethyl groups are diastereotopic due to the chiral center at C1, rendering them chemically non-equivalent. The two methylene protons on the cyclopropane ring (C3) are also diastereotopic.

Table 1: Predicted  $^1\text{H}$  NMR Data for **2,2-Dimethylcyclopropanecarboxylic acid**

Assigned Proton(s)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-COOH	~12.0	Singlet, broad	-	1H
CH (C1)	~1.5 - 1.6	Doublet of Doublets (dd)	~4-8	1H
CH <sub>3</sub> (syn to COOH)	~1.3	Singlet	-	3H
CH <sub>3</sub> (anti to COOH)	~1.2	Singlet	-	3H
CH <sub>2</sub> (C3, one H)	~0.9 - 1.0	Doublet of Doublets (dd)	~4-8	1H
CH <sub>2</sub> (C3, another H)	~0.7 - 0.8	Doublet of Doublets (dd)	~4-8	1H

Note: Predicted values are based on data for analogous compounds like cyclopropanecarboxylic acid and its derivatives.<sup>[4][5]</sup> The exact chemical shifts can vary with solvent and concentration.

## $^{13}\text{C}$ NMR Spectroscopy

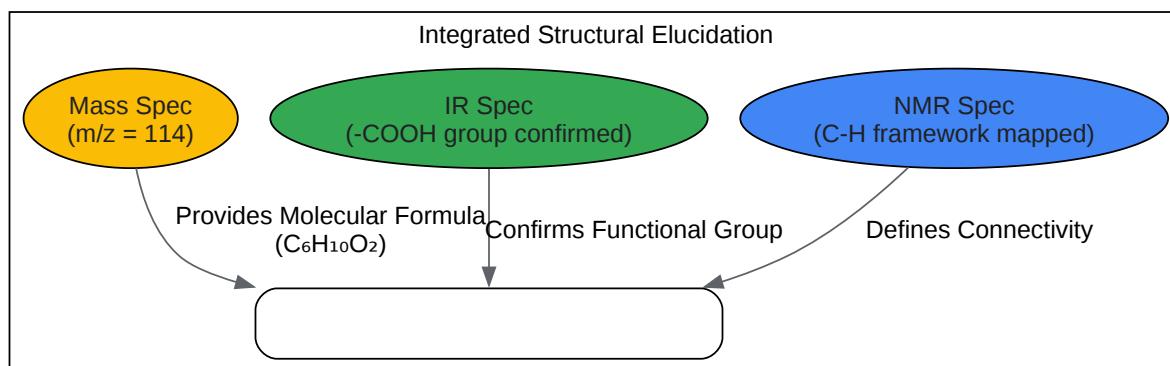
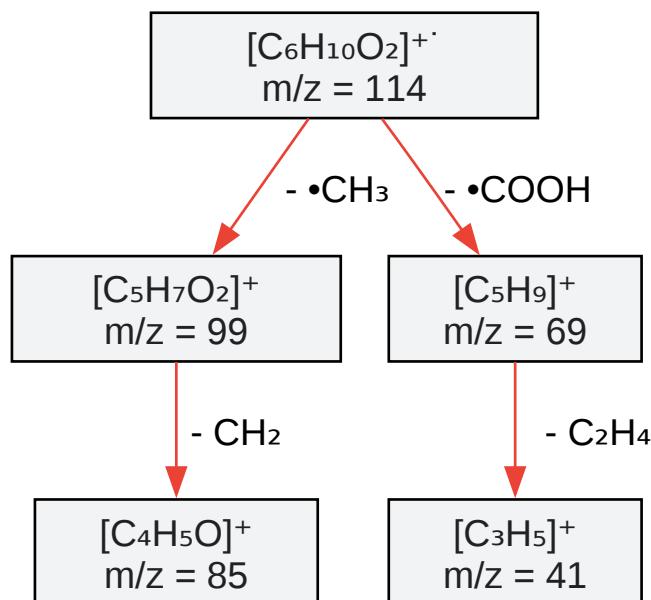
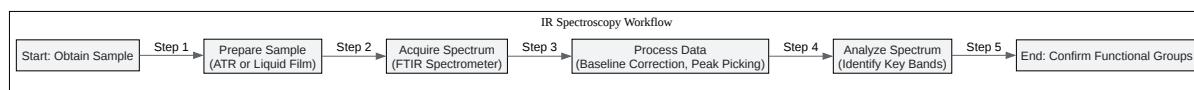
The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments. The symmetry of **2,2-Dimethylcyclopropanecarboxylic acid** results in five distinct signals. The cyclopropyl carbons are notably shielded, appearing at a higher field than typical  $\text{sp}^3$  hybridized carbons.<sup>[6]</sup>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2,2-Dimethylcyclopropanecarboxylic acid**

Assigned Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	~180-182
C1 (CH)	~28-30
C2 (Quaternary)	~25-27
CH <sub>3</sub> (x2)	~20-24
C3 (CH <sub>2</sub> )	~18-20

Note: Predicted values based on data for cyclopropanecarboxylic acid and other substituted cyclopropanes.[\[7\]](#)[\[8\]](#)

Structure and NMR Assignments [H3 \(~1.3 ppm\)](#)[H \(~1.55 ppm\)](#)[C1 \(~29 ppm\)](#)[H \(~12.0 ppm\)](#)[C \(~181 ppm\)](#)[C3 \(~19 ppm\)](#)[H \(~0.95 ppm\)](#)[C2 \(~26 ppm\)](#)[H \(~0.75 ppm\)](#)[H3 \(~1.2 ppm\)](#)



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